molecular formula C13H8Cl2N2O6 B8761331 4-chloro-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methyl]-6-nitrophenol

4-chloro-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methyl]-6-nitrophenol

Cat. No.: B8761331
M. Wt: 359.11 g/mol
InChI Key: ANQYSXNIMYNRQC-UHFFFAOYSA-N
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Description

4-chloro-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methyl]-6-nitrophenol is an organic compound with the molecular formula C13H10Cl2O2. It is known for its unique structure, which includes two chlorinated phenolic rings connected by a methylene bridge. This compound is often used in various chemical and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-chloro-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methyl]-6-nitrophenol can be synthesized through a multi-step process involving the chlorination and nitration of phenolic compounds. The general synthetic route includes:

    Chlorination: Phenol is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 5-chlorophenol.

    Nitration: The chlorinated phenol is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 5-chloro-2-hydroxy-3-nitrophenol.

    Condensation: Finally, two molecules of 5-chloro-2-hydroxy-3-nitrophenol are condensed with formaldehyde under acidic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination and Nitration: Large quantities of phenol are chlorinated and nitrated in industrial reactors.

    Continuous Condensation: The condensation reaction is carried out in continuous flow reactors to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methyl]-6-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Sodium hydroxide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of phenolic derivatives.

Scientific Research Applications

4-chloro-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methyl]-6-nitrophenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methyl]-6-nitrophenol involves its interaction with various molecular targets. The compound can undergo redox reactions, leading to the generation of reactive oxygen species. These reactive species can interact with cellular components, leading to antimicrobial effects. Additionally, the compound’s ability to undergo substitution reactions allows it to modify biological molecules, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-hydroxy-5-chlorophenyl)methane
  • Bis(5-chloro-2-hydroxyphenyl)methane
  • 1-(3-Chloro-4-hydroxy-5-nitrophenyl)ethanone

Uniqueness

4-chloro-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methyl]-6-nitrophenol is unique due to its dual chlorinated and nitrated phenolic rings, which impart distinct chemical reactivity and biological activity compared to similar compounds. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in various applications.

Properties

Molecular Formula

C13H8Cl2N2O6

Molecular Weight

359.11 g/mol

IUPAC Name

4-chloro-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methyl]-6-nitrophenol

InChI

InChI=1S/C13H8Cl2N2O6/c14-8-2-6(12(18)10(4-8)16(20)21)1-7-3-9(15)5-11(13(7)19)17(22)23/h2-5,18-19H,1H2

InChI Key

ANQYSXNIMYNRQC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)O)[N+](=O)[O-])Cl

Origin of Product

United States

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